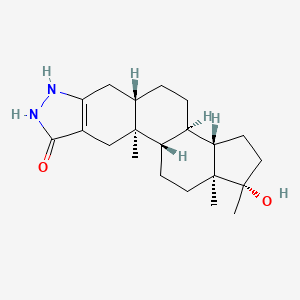
3'-ヒドロキシスタノゾロール
概要
説明
- その化学式はC21H32N2O です。
- 白色から淡黄色の粉末として存在します。
- 主にアナボリックステロイド として使用され、タンパク質合成の促進、タンパク質異化作用の抑制、血中コレステロールおよびトリグリセリドの低下、骨へのカルシウムおよびリン酸の沈着の促進などの効果を示します。
- 注目すべきことに、それは体力、食欲、体重を増加させる可能性があります .
3'-ヒドロキシスタノゾロール: (化学名: 17-メチル-2'H-5α-アンドロスト-2-エン-[3,2-c]ピラゾール-17β-オール)は有機化合物です。
科学的研究の応用
作用機序
標的と経路:
類似化合物の比較
類似化合物:
生化学分析
Biochemical Properties
3’-Hydroxystanozolol plays a significant role in biochemical reactions, particularly in the context of steroid metabolism. It interacts with various enzymes, including those involved in the conjugation and hydrolysis processes. For instance, it is known to form bonds with active sites in gas chromatographs due to its pyrazole structure, which can affect its detection sensitivity . The compound’s interaction with enzymes such as glucuronosyltransferases and sulfotransferases facilitates its conjugation, making it more water-soluble and easier to excrete .
Cellular Effects
3’-Hydroxystanozolol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the expression of genes involved in steroid metabolism and transport, leading to alterations in cellular function. The compound’s impact on cell signaling pathways can result in changes in cellular responses to hormones and other signaling molecules .
Molecular Mechanism
At the molecular level, 3’-Hydroxystanozolol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors and enzymes, modulating their activity and influencing downstream signaling pathways. This can lead to alterations in cellular processes such as metabolism, growth, and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Hydroxystanozolol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3’-Hydroxystanozolol can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 3’-Hydroxystanozolol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism. Toxic or adverse effects may be observed at high doses, including alterations in liver function and hormone levels .
Metabolic Pathways
3’-Hydroxystanozolol is involved in several metabolic pathways, including those related to steroid metabolism. It interacts with enzymes such as glucuronosyltransferases and sulfotransferases, which facilitate its conjugation and excretion. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the organism .
Transport and Distribution
Within cells and tissues, 3’-Hydroxystanozolol is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its biological activity. The compound’s distribution within tissues can also impact its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 3’-Hydroxystanozolol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. Understanding the subcellular distribution of 3’-Hydroxystanozolol is crucial for elucidating its mechanism of action and biological effects .
準備方法
合成経路:
反応条件:
工業的生産:
化学反応の分析
一般的な試薬と条件:
主要な生成物:
科学研究への応用
類似化合物との比較
Similar Compounds:
特性
IUPAC Name |
(1S,2S,10S,13R,14S,17S,18S)-17-hydroxy-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icos-4(8)-en-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-19-11-14-17(22-23-18(14)24)10-12(19)4-5-13-15(19)6-8-20(2)16(13)7-9-21(20,3)25/h12-13,15-16,25H,4-11H2,1-3H3,(H2,22,23,24)/t12-,13+,15-,16-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPAIUOYLTYQKK-YEZTZDHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=C(C4)NNC5=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558682 | |
| Record name | 3-Hydroxy-stanozolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3'-Hydroxystanozolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006001 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
125709-39-9, 2295-92-3 | |
| Record name | 3′-Hydroxystanozolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125709-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Hydroxystanozolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125709399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-stanozolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-HYDROXYSTANOZOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01AEG6W4Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3'-Hydroxystanozolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006001 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3'-hydroxystanozolol and how does it relate to stanozolol?
A1: 3'-hydroxystanozolol is a major urinary metabolite of stanozolol [, , , ]. Stanozolol itself is a synthetic anabolic-androgenic steroid (AAS) known for its performance-enhancing properties []. It is often abused by athletes and bodybuilders [, ].
Q2: Why is the detection of 3'-hydroxystanozolol important in doping control?
A2: As a primary metabolite of stanozolol, detecting 3'-hydroxystanozolol in urine serves as a key indicator of stanozolol abuse in athletes [, , ]. Its detection confirms the use of the parent drug even when stanozolol itself is no longer detectable.
Q3: What analytical techniques are used to detect and quantify 3'-hydroxystanozolol in urine?
A3: Several analytical methods are employed for this purpose, with the most common being gas chromatography-mass spectrometry (GC-MS) [, , , , , , ]. This technique often involves derivatization steps to improve the compound's volatility and detectability [, ]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also gaining popularity for its high sensitivity and selectivity [, , ].
Q4: Are there any challenges associated with the detection of 3'-hydroxystanozolol in urine?
A4: Yes, one of the main challenges is the low concentration of 3'-hydroxystanozolol present in urine, particularly after the elimination phase of the parent drug [, ]. This necessitates highly sensitive and specific analytical methods. Additionally, the presence of other metabolites and matrix components in urine can interfere with analysis [, ].
Q5: How does the structure of 3'-hydroxystanozolol differ from stanozolol?
A5: 3'-hydroxystanozolol is formed by the addition of a hydroxyl group (-OH) to the 3' position of the pyrazole ring in stanozolol [, ]. This structural modification significantly influences the compound's metabolic fate and detection profile.
Q6: Are there other important metabolites of stanozolol relevant for doping control?
A6: Yes, in addition to 3'-hydroxystanozolol, other significant metabolites include 16β-hydroxystanozolol and 4β-hydroxystanozolol [, ]. These metabolites are also excreted in urine primarily as glucuronide conjugates.
Q7: What is the significance of glucuronide conjugates of stanozolol metabolites?
A7: Glucuronidation is a metabolic process that makes compounds more water-soluble, facilitating their elimination from the body []. Stanozolol metabolites are often excreted in urine conjugated with glucuronic acid. Analyzing these conjugates can provide valuable information about drug use history.
Q8: Can the administration of other drugs affect the detection of stanozolol metabolites?
A8: Yes, research has shown that diclofenac, a non-steroidal anti-inflammatory drug (NSAID), can significantly reduce the urinary excretion of 3'-hydroxystanozolol in rats [, ]. This highlights the potential for drug interactions to influence the outcome of doping tests.
Q9: How does exercise impact the metabolism of stanozolol in the liver?
A9: A study on rats showed that stanozolol administration combined with exercise led to decreased telomerase activity in the liver []. This suggests that exercise might influence stanozolol metabolism and potentially exacerbate some of its adverse effects.
Q10: Are there alternative biological matrices for detecting stanozolol abuse besides urine?
A10: Yes, hair analysis has emerged as a valuable tool for detecting long-term steroid use, including stanozolol [, ]. Unlike urine, hair can provide a retrospective timeline of drug exposure.
Q11: What research has been done on improving the sensitivity of 3'-hydroxystanozolol detection?
A11: Scientists have explored the use of deuterated 3'-hydroxystanozolol (3’-hydroxystanozolol-d3) as an internal standard in GC-MS analysis []. This approach aims to improve the accuracy and reliability of measurements, particularly at low concentrations.
Q12: What are the ethical considerations surrounding the detection of performance-enhancing drugs like stanozolol?
A12: The use of performance-enhancing drugs in sports raises significant ethical concerns, primarily related to fair play, athlete health, and the integrity of competition [, ]. The development and implementation of robust detection methods are crucial for upholding these principles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


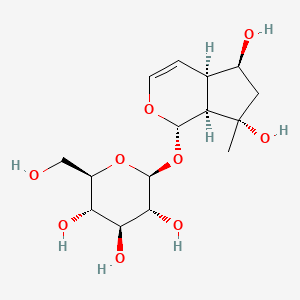
![Methyl 16-hydroxy-15-methyl-3-oxo-23-propoxy-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20(25),21,23,26-nonaene-16-carboxylate](/img/structure/B1257328.png)


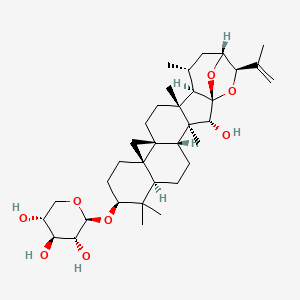


![10-Methoxy-3,9-dimethyl-15-oxa-3,6,17-triazapentacyclo[11.4.0.01,6.02,4.07,12]heptadeca-7(12),9-diene-8,11,16-trione](/img/structure/B1257342.png)
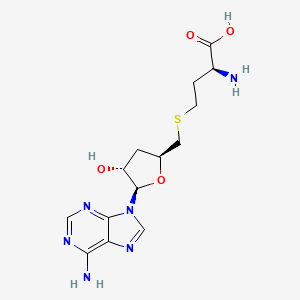

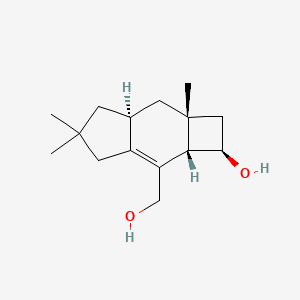


![6,8-Dimethyl-2-piperidinomethyl-2,3-dihydrothiazolo[2,3-f]xanthine](/img/structure/B1257351.png)
